molecular formula C17H13ClN4O4 B2436098 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-06-2

7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2436098
CAS No.: 899998-06-2
M. Wt: 372.77
InChI Key: UVATXDZCJBSEID-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Formation of the Purine Ring: The purine ring is then fused to the oxazole ring through a series of condensation reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole-purine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione apart is its fused oxazole-purine ring system, which provides a unique scaffold for drug development. This structure allows for diverse chemical modifications, enhancing its potential as a versatile therapeutic agent .

Properties

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-(2-oxopropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-9(23)7-22-15(24)13-14(20(2)17(22)25)19-16-21(13)8-12(26-16)10-3-5-11(18)6-4-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVATXDZCJBSEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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